molecular formula C32H32N6O6 B027888 Candesartan Cilexetil Methoxy Analogue CAS No. 1026042-12-5

Candesartan Cilexetil Methoxy Analogue

Cat. No. B027888
CAS RN: 1026042-12-5
M. Wt: 596.6 g/mol
InChI Key: ICNSKCNGTUJNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of candesartan cilexetil, including its methoxy analogues, involves complex organic transformations. A notable method starts from methyl 2-amino-3-nitrobenzoate, leading to the final product through reactions like N-arylation to form the 2-ethoxy benzimidazole ring, a key structural component of candesartan cilexetil (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of candesartan cilexetil and its analogues can be characterized using techniques like NMR and MS. Impurities and degradation products have been synthesized and identified, emphasizing the compound's structural complexity and the importance of precise analytical methods for its characterization (Havlíček et al., 2009).

Chemical Reactions and Properties

Candesartan cilexetil undergoes hydrolysis and transesterification reactions, especially during solid-phase extraction processes, demonstrating its chemical reactivity. These reactions are significant for understanding the drug's stability and the conditions under which it can degrade (Ferreirós et al., 2007).

Physical Properties Analysis

The development of controlled-release formulations and the examination of candesartan cilexetil's solubility and bioavailability underscore the importance of its physical properties. The formulation of polar lipid microparticles, for example, shows the effort to enhance its physical properties for better therapeutic efficacy (Kamalakkannan et al., 2013).

Chemical Properties Analysis

Candesartan cilexetil's chemical properties, including its interaction with other substances and its behavior under various conditions, have been extensively studied. Investigations into its impurities and the structural elucidation of related compounds provide deep insights into its chemical profile and potential reactions (Raman et al., 2011).

Scientific Research Applications

Cardiovascular Benefits in Chronic Heart Failure

Candesartan cilexetil, an orally administered pro-drug of candesartan, is a highly selective antagonist of the angiotensin II subtype 1 (AT1) receptor, which mediates the pressor activities of angiotensin II. It is approved for treating chronic heart failure (CHF) in patients with impaired left ventricular (LV) systolic function in Europe. The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) programme suggests that candesartan cilexetil reduces morbidity and mortality in patients with CHF and LV ejection fraction ≤40%, offering cardiovascular benefits when used as an alternative or an addition to ACE inhibitors in symptomatic CHF treatment regimens (Fenton & Scott, 2005).

Sustained Blood Pressure Reduction

Candesartan cilexetil is noted for its potent and long-acting nature as an angiotensin II type I (AT1) receptor antagonist, providing a sustained reduction in blood pressure for up to 48 hours after dosing. This property is clinically relevant, especially considering compliance issues in hypertensive patients (Bönner & Fuchs, 2005).

Comparison with Other Angiotensin II Receptor Antagonists

Research indicates that candesartan cilexetil offers several advantages over other antihypertensive agents, including superior clinical efficacy compared to losartan, a sustained action over 24 hours, and good tolerability in patients with essential hypertension. Its efficacy in combination therapy (e.g., with hydrochlorothiazide and amlodipine) and its selective, tight binding to, and slow dissociation from the AT1 receptor are notable. Preliminary studies suggest candesartan cilexetil also offers beyond blood pressure control, including potential end-organ protection (Sever, 1999).

Renoprotective Effects and Treatment of Diabetic Nephropathy

Candesartan displays beneficial effects on the kidneys, which seem to stem not only from systemic blood pressure reduction but also from its blockade of intrarenal angiotensin II type I (AT1) receptors. Initial studies indicate that candesartan reduces renal vascular resistance in hypertensive patients and urinary albumin excretion in patients with type 2 diabetes mellitus and concomitant microalbuminuria or proteinuria. These findings underscore the class of angiotensin II receptor blockers' potential in preventing or progressing diabetic nephropathy, highlighting the renoprotective effects of candesartan in diabetic patients (Mimran & Alfaro, 2003).

Mechanism of Action

Target of Action

Candesartan Cilexetil Methoxy Analogue, also known as 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure .

Mode of Action

The compound acts as an angiotensin receptor blocker (ARB) . It competes with angiotensin II for binding to the AT1 receptor, thereby blocking the blood pressure increasing effects of angiotensin II . This antagonistic action on the AT1 receptor disrupts the RAAS, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a decrease in fluid volume, ultimately resulting in a reduction in blood pressure .

Pharmacokinetics

This compound is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The oral bioavailability is low (about 40%) due to incomplete absorption . The compound is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . This results in a clinically relevant, dose-dependent reduction in diastolic and systolic blood pressure .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as the patient’s renal and hepatic function . In populations with renal or hepatic impairment, the pharmacokinetic behavior of candesartan may be altered, necessitating dosage adjustments . Furthermore, the compound’s action can also be affected by factors such as diet, other medications, and individual patient characteristics .

Safety and Hazards

Candesartan Cilexetil Methoxy Analogue is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging fertility or the unborn child. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, to which this compound is structurally related, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzimidazole derivatives can exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of benzimidazole derivatives can vary with dosage, and these compounds can exhibit threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate are not well-characterized. Benzimidazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

The subcellular localization of 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is not well-characterized. Benzimidazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNSKCNGTUJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433320
Record name Candesartan Cilexetil Methoxy Analogue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1026042-12-5
Record name Candesartan Cilexetil Methoxy Analogue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candesartan Cilexetil Methoxy Analogue
Reactant of Route 2
Reactant of Route 2
Candesartan Cilexetil Methoxy Analogue
Reactant of Route 3
Reactant of Route 3
Candesartan Cilexetil Methoxy Analogue
Reactant of Route 4
Candesartan Cilexetil Methoxy Analogue
Reactant of Route 5
Reactant of Route 5
Candesartan Cilexetil Methoxy Analogue
Reactant of Route 6
Reactant of Route 6
Candesartan Cilexetil Methoxy Analogue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.